

Application Notes and Protocols for the Solid-Phase Synthesis of NP213

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For Researchers, Scientists, and Drug Development Professionals

Abstract

NP213, also known as Novexatin®, is a synthetic cyclic antimicrobial peptide composed of seven L-arginine residues (Cyclo(Arg)₇).[1][2] It has demonstrated potent antifungal activity, targeting the fungal cytoplasmic membrane, and is a promising candidate for the treatment of onychomycosis.[3][4][5] This document provides a detailed protocol for the solid-phase peptide synthesis (SPPS) of NP213 using Fmoc/tBu chemistry, on-resin cyclization, and subsequent purification. The protocol is intended for researchers with a working knowledge of peptide synthesis.

Introduction to Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis, pioneered by Bruce Merrifield, is the cornerstone of modern peptide synthesis.[6] The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin).[6] The use of a solid support simplifies the purification process, as excess reagents and by-products can be removed by simple filtration and washing. The most widely used strategy, and the one detailed here, is the Fmoc/tBu approach. This method utilizes the base-labile

Fluorenylmethyloxycarbonyl (Fmoc) group for the protection of the α -amine of the amino acids and acid-labile tert-butyl (tBu) based protecting groups for the amino acid side chains.[7]



Synthesis Strategy for NP213

The synthesis of the cyclic heptapeptide **NP213** presents two primary challenges: the repetitive coupling of the bulky and hydrophilic amino acid arginine, and the final cyclization step. This protocol employs the following strategies to address these challenges:

- Fmoc/tBu Chemistry: This standard approach allows for the efficient synthesis of the linear peptide precursor.
- Pbf Protecting Group for Arginine: The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group is the preferred side-chain protection for arginine in Fmoc-SPPS due to its high stability during synthesis and its efficient removal with trifluoroacetic acid (TFA).[8][9]
- On-Resin Cyclization: Performing the head-to-tail cyclization while the peptide is still
 attached to the solid support can improve cyclization efficiency by minimizing intermolecular
 side reactions and simplifying the purification of the final cyclic peptide.[7][10]

Experimental Protocol: Solid-Phase Synthesis of NP213

This protocol describes the manual synthesis of **NP213** on a 0.1 mmol scale. The procedure can be adapted for automated peptide synthesizers.

Resin Selection and Preparation

A pre-loaded Fmoc-Arg(Pbf)-Wang resin is recommended to simplify the initial loading step. If starting with an unloaded Wang resin, the first Fmoc-Arg(Pbf)-OH must be attached using a standard esterification protocol.

- Resin Swelling:
 - Place 0.1 mmol of Fmoc-Arg(Pbf)-Wang resin in a reaction vessel.
 - Add dimethylformamide (DMF) to swell the resin for at least 30 minutes.
 - Drain the DMF.



Amino Acid Coupling Cycles (6 cycles)

Repeat the following steps for the addition of each of the subsequent six Fmoc-Arg(Pbf)-OH residues.

- Fmoc Deprotection:
 - Add 20% piperidine in DMF to the resin.
 - Agitate for 5 minutes.
 - Drain the solution.
 - Add a fresh solution of 20% piperidine in DMF.
 - Agitate for 15 minutes.
 - \circ Drain the solution and wash the resin thoroughly with DMF (5 x 1 min).
- Amino Acid Activation and Coupling:
 - In a separate vial, dissolve Fmoc-Arg(Pbf)-OH (4 eq.), HBTU (3.9 eq.), and HOBt (4 eq.) in DMF.
 - Add DIPEA (8 eq.) to the activation mixture and agitate for 2 minutes.
 - Add the activated amino acid solution to the resin.
 - Agitate for 2 hours at room temperature.
 - To ensure complete coupling, a second coupling step is recommended for arginine-rich sequences.
 - Drain the coupling solution and wash the resin with DMF (3 x 1 min).
- Kaiser Test:
 - Perform a Kaiser test to confirm the completion of the coupling reaction (absence of primary amines). If the test is positive, repeat the coupling step.



N-Terminal Fmoc Deprotection

After the final coupling cycle, remove the N-terminal Fmoc group using the deprotection procedure described in step 2.1.

On-Resin Cyclization

- Wash the resin: Wash the deprotected linear peptidyl-resin thoroughly with DMF (5 x 1 min) and then with dichloromethane (DCM) (3 x 1 min).
- Cyclization Reaction:
 - Swell the resin in a minimal amount of DMF.
 - Add a solution of PyBOP (3 eq.) and DIPEA (6 eq.) in DMF.
 - Agitate the reaction mixture for 4-6 hours at room temperature.
 - Monitor the cyclization by taking small resin samples and performing a cleavage and LC-MS analysis.
- Wash the resin: Once the cyclization is complete, wash the resin with DMF (5 x 1 min) and DCM (5 x 1 min) and dry it under vacuum.

Cleavage and Side-Chain Deprotection

Caution: This step should be performed in a well-ventilated fume hood.

- Prepare the Cleavage Cocktail: Prepare a fresh cleavage cocktail of Trifluoroacetic acid
 (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v).
- Cleavage Reaction:
 - Add the cleavage cocktail to the dry resin (approximately 10 mL per 0.1 mmol of resin).
 - Agitate the mixture for 3-4 hours at room temperature.
- Peptide Precipitation:



- Filter the resin and collect the TFA solution containing the cleaved peptide.
- Precipitate the crude peptide by adding the TFA solution to cold diethyl ether (10-fold excess).
- Centrifuge the mixture to pellet the peptide.
- Decant the ether and wash the peptide pellet with cold ether two more times.
- Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Purification and Analysis

- Purification:
 - Dissolve the crude peptide in a minimal amount of 0.1% TFA in water.
 - Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column.
 - A typical gradient is 5-35% acetonitrile in water (both containing 0.1% TFA) over 30 minutes.
- Analysis:
 - Confirm the purity and identity of the final product by analytical RP-HPLC and mass spectrometry (e.g., ESI-MS).
 - The expected monoisotopic mass for [M+H] $^+$ of NP213 (C₄₂H₈₅N₂₈O₇ $^+$) is approximately 1093.7 g/mol .
- Lyophilization:
 - Lyophilize the pure HPLC fractions to obtain the final peptide as a white fluffy powder (TFA salt).

Data Presentation

Table 1: Reagents for **NP213** Synthesis (0.1 mmol scale)



Reagent	Molecular Weight (g/mol)	Equivalents (per coupling)	Amount (per coupling)	Total Amount (for 6 couplings)
Fmoc-Arg(Pbf)- OH	648.78	4	259.5 mg	1.56 g
HBTU	379.25	3.9	147.9 mg	887.4 mg
HOBt	135.12	4	54.0 mg	324.0 mg
DIPEA	129.25	8	139 μL	834 μL
PyBOP (for cyclization)	520.40	3	156.1 mg	156.1 mg
DIPEA (for cyclization)	129.25	6	104 μL	104 μL

Table 2: Solvents and Solutions

Solution	Composition	Volume (per step)
Swelling Solvent	DMF	~10 mL
Deprotection Solution	20% Piperidine in DMF	~10 mL
Wash Solvent	DMF	~10 mL
Cleavage Cocktail	TFA/TIS/Water (95:2.5:2.5)	~10 mL
Precipitation Solvent	Cold Diethyl Ether	~100 mL

Visualization of the SPPS Workflow for NP213





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Caption: Workflow for the solid-phase synthesis of NP213.

Signaling Pathway of NP213

NP213 is known to exert its antifungal effect by targeting and disrupting the fungal cytoplasmic membrane.[3][4] This leads to membrane permeabilization and subsequent cell death.



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Caption: Proposed mechanism of action of **NP213**.

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